2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid
Overview
Description
2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its aromatic properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-methoxyaniline with 2-bromo-4-methylthiazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nitric acid, halogens; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to physiological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA or RNA can result in antimicrobial or antiviral activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid stands out due to its unique combination of a methoxy group and a thiazole ring, which imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions with biological molecules, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
2-(4-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7-10(11(15)16)18-12(13-7)14-8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIUXVXHYVQNQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181488 | |
Record name | 2-[(4-Methoxyphenyl)amino]-4-methyl-5-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501181488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436094-69-8 | |
Record name | 2-[(4-Methoxyphenyl)amino]-4-methyl-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436094-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Methoxyphenyl)amino]-4-methyl-5-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501181488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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